molecular formula C8H14ClNO B3024867 1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one CAS No. 865074-93-7

1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one

Cat. No. B3024867
CAS RN: 865074-93-7
M. Wt: 175.65 g/mol
InChI Key: CZNHRKWYMLUPQC-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H14ClNO . It has an average mass of 175.656 Da and a monoisotopic mass of 175.076385 Da .


Molecular Structure Analysis

The molecular structure of 1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloromethyl group and an ethanone group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one is a powder at room temperature . It has a melting point of 49-50 degrees Celsius .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one derivatives have been synthesized and evaluated for their antibacterial activity. The synthesis involves microwave-assisted reactions, demonstrating the compound's utility in creating biologically active molecules with potential pharmaceutical applications. These derivatives have shown efficacy against various bacterial strains, highlighting their significance in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010) (Merugu, Ramesh, & Sreenivasulu, 2010).

Building Blocks for Crown Ethers

This compound is also utilized in the synthesis of building blocks for pyridine/piperidine-decorated crown ethers. A convenient method based on the Wagner oxidation or NBS-mediated epoxydation and Schwenk-Papa reduction has been developed. These building blocks are valuable for creating functionalized crown ethers, which are important in host-guest chemistry and molecular recognition studies (Nawrozkij et al., 2014).

Bioactivity and Molecular Structure

1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one derivatives have been synthesized and characterized for their bioactivity and molecular structure. These compounds exhibit broad inhibitory activities toward fungi, indicating their potential as antifungal agents. The molecular structure analysis, including single-crystal X-ray diffraction, provides insight into the compound's configuration and its biological activity relationships (Xue, 2011).

Synthesis of Chromones

The compound serves as a precursor in the synthesis of chromones, highlighting its versatility in organic synthesis. The reactions involve condensation with various nucleophiles, leading to chromen-3-yl derivatives with potential biological activities (Rao et al., 2014).

CCR5 Antagonist Preparation

It has been used in the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist. This application signifies the compound's role in developing therapeutic agents targeting CCR5, a receptor involved in HIV infection and other diseases (Bi, 2014).

Safety and Hazards

The safety information for 1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

1-[4-(chloromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHRKWYMLUPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one

CAS RN

865074-93-7
Record name 1-[4-(chloromethyl)piperidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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